Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
CAS No.: 58168-20-0
Cat. No.: VC21216286
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58168-20-0 |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O4S/c1-3-17-9(15)5-7-8(6-13)11(14)19-10(7)12(16)18-4-2/h3-5,14H2,1-2H3 |
| Standard InChI Key | FLAGIUJSXKJCOB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(SC(=C1C#N)N)C(=O)OCC |
| Canonical SMILES | CCOC(=O)CC1=C(SC(=C1C#N)N)C(=O)OCC |
| Appearance | Powder |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure (C₁₂H₁₄N₂O₄S) consists of a thiophene ring substituted at positions 2, 3, 4, and 5 (Figure 1) . Key features include:
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Position 2: Ethoxycarbonyl group (–COOEt).
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Position 3: 2-Ethoxy-2-oxoethylsulfanyl group (–SCH₂COOEt).
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Position 4: Cyano group (–CN).
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Position 5: Amino group (–NH₂).
X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with near-planar geometry. The dihedral angle between the thiophene ring and the adjacent ethoxycarbonyl group is 2.0(5)°, indicating minimal steric distortion .
Table 1: Selected Bond Lengths and Angles from Crystallographic Data
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths | |
| C4–C5 (thiophene) | 1.423(5) |
| C5–Br1 | 1.897(4) |
| S1–C4 | 1.762(3) |
| Bond Angles | |
| C4–C5–Br1 | 126.6(3) |
| C6–C5–Br1 | 120.4(3) |
| O1–C3–O2 (ester) | 124.9(4) |
Synthesis and Reaction Pathways
Sandmeyer Reaction for Bromination
The compound is synthesized via bromination of its 3-amino precursor (ethyl 3-amino-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate) using a modified Sandmeyer protocol :
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Diazotization: The precursor (1.57 g, 5 mmol) is treated with NaNO₂ (0.4 g) in 70% H₂SO₄ at 0–5°C.
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Bromination: The diazonium intermediate is decomposed in HBr/CuBr to yield the brominated product.
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Isolation: Crude product is recrystallized from petroleum ether, achieving 50% yield .
Table 2: Key Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization), RT (bromination) |
| Reaction Time | 30 min (diazotization), overnight (bromination) |
| Catalyst | CuBr (1 g, 7 mmol) |
| Solvent | 70% H₂SO₄, HBr(aq) |
Mechanistic Insights
The reaction proceeds via diazonium salt formation, followed by nucleophilic displacement of the amino group by bromide. The planar geometry of the thiophene ring facilitates electron delocalization, stabilizing intermediates during substitution .
Applications in Pharmaceutical Chemistry
Role in Thienopyrimidine Synthesis
The compound is a precursor to thieno[3,2-d]pyrimidines, which exhibit:
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Kinase Inhibition: Potential activity against tyrosine kinases involved in cancer progression .
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Antimicrobial Effects: Structural analogs show efficacy against Gram-positive bacteria .
Table 3: Biological Targets of Thienopyrimidine Derivatives
| Derivative | Target | Bioactivity |
|---|---|---|
| 7-Bromothieno[3,2-d]pyrimidine | EGFR Kinase | IC₅₀ = 0.8 µM |
| 5-Nitro Analog | Staphylococcus aureus | MIC = 4 µg/mL |
Structure-Activity Relationships (SAR)
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